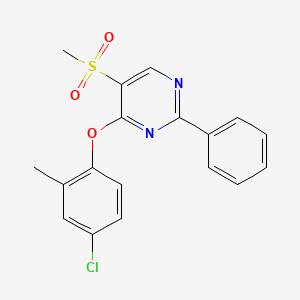

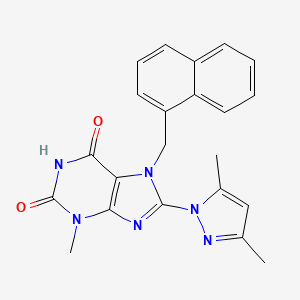

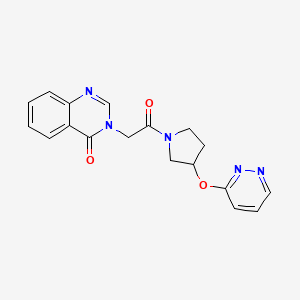

![molecular formula C21H24N2O4S B2769129 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-methoxyphenyl ketone CAS No. 898657-41-5](/img/structure/B2769129.png)

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-methoxyphenyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-methoxyphenyl ketone, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of indolinone-based inhibitors that target the bromodomain and extra-terminal (BET) family of proteins. BET inhibitors have gained significant attention in recent years due to their potential as anti-cancer agents.

Scientific Research Applications

Synthesis and Modification of Ellipticine Analogs

Research into β-keto sulfoxides, derivatives similar to 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-methoxyphenyl ketone, has led to the synthesis of ellipticine analogs, which are compounds of interest due to their potential anticancer properties. The synthesis involves cyclization and modification steps to produce various analogs, demonstrating the utility of such compounds in medicinal chemistry for the development of new therapeutic agents (Oikawa, Tanaka, Hirasawa, & Yonemitsu, 1981).

α-Amino Ketones Synthesis

Another application of compounds related to this compound involves the synthesis of α-amino ketones via rhodium-catalyzed denitrogenative hydration. This process showcases the capability of such compounds to participate in the creation of valuable intermediates for pharmaceutical synthesis, highlighting their role in advancing regioselective chemical transformations (Miura, Biyajima, Fujii, & Murakami, 2012).

Preparation of Sulfonamidofurans

The reactivity of cyclic ketones in the presence of triflic anhydride has been explored for the preparation of sulfonamidofurans, compounds that could have various applications in organic synthesis and potentially in drug discovery. This illustrates the broad utility of such ketones in facilitating diverse chemical transformations, leading to novel heterocyclic compounds (Padwa, Rashatasakhon, & Rose, 2003).

Antioxidant and Cytoprotective Potency

Studies on derivatives of indoles, akin to the core structure of this compound, have shown significant antioxidant and cytoprotective activities. These findings underline the potential therapeutic applications of such compounds in neuroprotective and antioxidative treatments, offering insights into structure-activity relationships for designing more effective molecules (Spadoni et al., 2006).

Conversion to Fused Pyrroles and Indoles

Research has also demonstrated the conversion of cyclic ketones to 2,3-fused pyrroles and substituted indoles, highlighting the versatility of these compounds in synthetic organic chemistry. Such transformations enable the creation of complex heterocyclic structures, which are central to the development of new drugs and materials (Alford, Spangler, & Davies, 2013).

Properties

IUPAC Name |

N-cyclopentyl-1-(2-methoxybenzoyl)-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-27-20-9-5-4-8-18(20)21(24)23-13-12-15-14-17(10-11-19(15)23)28(25,26)22-16-6-2-3-7-16/h4-5,8-11,14,16,22H,2-3,6-7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCDDIWPVZYZCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

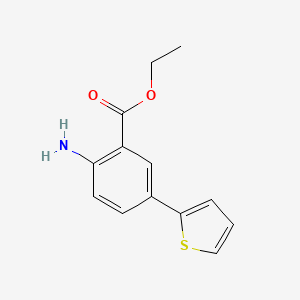

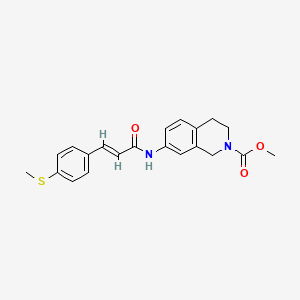

![2-[benzyl-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]acetic acid](/img/structure/B2769059.png)

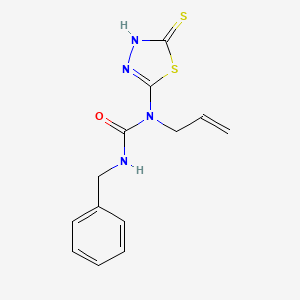

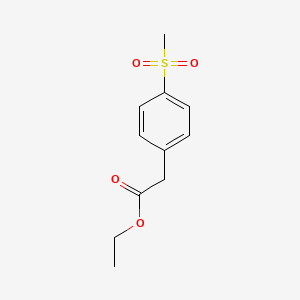

![4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2769060.png)

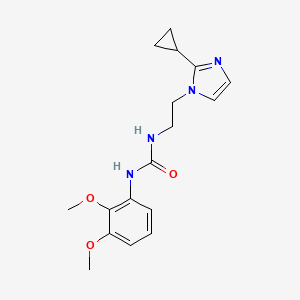

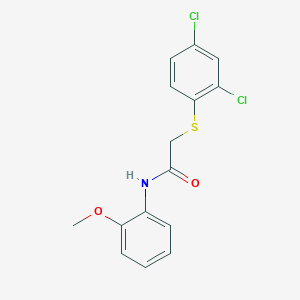

![2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B2769065.png)

![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride](/img/structure/B2769068.png)